molecular formula C18H22F3NO3S B2892237 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 1705783-82-9

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B2892237
CAS No.: 1705783-82-9
M. Wt: 389.43
InChI Key: PZVHQBPQBXURPQ-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a bicyclic tertiary amine derivative featuring a methylsulfonyl substituent at the 3-position of the azabicyclo[3.2.1]octane core and a trifluoromethylphenyl group attached via a propan-1-one linker.

Properties

IUPAC Name

1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO3S/c1-26(24,25)16-10-14-7-8-15(11-16)22(14)17(23)9-4-12-2-5-13(6-3-12)18(19,20)21/h2-3,5-6,14-16H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVHQBPQBXURPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions:

  • Solvent : Halogenated hydrocarbons (e.g., dichloromethane) or ethers.
  • Temperature : −20°C to +40°C for Diels-Alder; ambient for Mannich.
  • Yield : 60–75% for Diels-Alder; lower for Mannich due to stereochemical challenges.

Introduction of the Methylsulfonyl Group

The 3-methylsulfonyl moiety is introduced via sulfonylation of the bicyclic amine. In EP0508352B1, methanesulfonyl chloride reacts with the amine under basic conditions (e.g., triethylamine) in dichloromethane at 0–25°C. This step typically proceeds in high yield (85–90%) but requires careful stoichiometry to avoid over-sulfonylation.

Coupling the Trifluoromethylphenyl Propanone Moiety

The 3-(4-(trifluoromethyl)phenyl)propan-1-one side chain is attached through Friedel-Crafts acylation or Ullmann-type coupling . EP0810195A1 details the synthesis of 1-(3-trifluoromethylphenyl)propan-2-one via diazotization of 3-trifluoromethylaniline followed by reaction with isopropenyl acetate in the presence of cuprous chloride. Adapting this, the propanone group can be introduced by acylating the bicyclic amine with 3-(4-(trifluoromethyl)phenyl)propanoyl chloride.

Reaction Optimization:

  • Catalyst : Cuprous chloride (0.01–0.20 molar equivalents).
  • Solvent : Polar mixtures (e.g., water-methanol).
  • Temperature : 40–60°C for optimal coupling efficiency.
  • Yield : 40–60%, depending on purification (distillation or bisulfite complex formation).

Stereochemical Control

Achieving the (1R,5S) configuration necessitates asymmetric synthesis or chiral resolution . Chiral HPLC or enzymatic resolution of racemic intermediates has been employed for tropane derivatives. Alternatively, asymmetric hydrogenation of imine intermediates using Rh or Ru catalysts with chiral ligands (e.g., BINAP) affords enantiomerically enriched products.

Purification and Characterization

Final purification often involves distillation under vacuum (for propanone intermediates) or column chromatography (for the bicyclic core). The methylsulfonyl group enhances crystallinity, facilitating recrystallization from ethanol/water mixtures. Characterization via $$^1$$H/$$^13$$C NMR, HRMS, and X-ray crystallography confirms regio- and stereochemistry.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
Diels-Alder + Sulfonylation High regioselectivity; scalable Requires explosive intermediates (e.g., cyanides) 60–70%
Mannich Cyclization Direct stereochemical control Low yields due to side reactions 30–40%
Friedel-Crafts Acylation Efficient trifluoromethyl incorporation Requires toxic catalysts (Cu salts) 50–60%

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

  • Reduction: : The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Both the aromatic ring and the azabicyclo[3.2.1]octane core provide sites for electrophilic and nucleophilic substitutions, respectively.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reactions: : Friedel-Crafts catalysts, nucleophiles like amines or thiols.

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Alcohols.

  • Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

This compound has significant potential in various fields due to its unique structure and reactivity.

Chemistry

  • Synthetic intermediates: : Used in the preparation of more complex molecules.

  • Catalysis: : Potential use as a ligand in catalytic reactions.

Biology

  • Enzyme inhibitors: : Potential to inhibit specific enzymes due to its structural features.

Medicine

  • Drug development: : Its unique structure makes it a candidate for drug development, particularly for diseases requiring specific enzyme inhibition.

Industry

  • Materials science:

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, typically enzymes or receptors. The presence of the trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the sulfonyl group may participate in hydrogen bonding, stabilizing the compound within the active site of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name / ID (Reference) Core Structure Modifications Key Substituents Molecular Weight Notable Properties / Applications
Target Compound 8-azabicyclo[3.2.1]octane - 3-(Methylsulfonyl)
- 4-(Trifluoromethyl)phenyl
~363.4 (estimated) High polarity (SO₂CH₃), enhanced lipophilicity (CF₃), potential CNS or enzyme-targeting activity
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one Bicyclo ring with double bond (oct-2-en) - None (double bond)
- 4-(Trifluoromethyl)phenyl
309.33 Reduced rigidity vs. saturated bicyclo core; potential altered binding kinetics
1-((1R,5S)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one Same bicyclo core - 4-Chloro-3-(trifluoromethyl)phenyl 343.8 Increased halogenation may enhance halogen bonding; potential antibacterial activity
(1R,5S)-3-Cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane Cyclopropylidene at 3-position
Sulfonyl linkage
- 2-(Trifluoromethoxy)phenylsulfonyl 373.4 Sulfonyl group enhances solubility; cyclopropylidene may increase steric hindrance
3-(3,4-Dimethylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one Methoxy at 3-position - 3,4-Dimethylphenyl
- 3-Methoxy
301.4 Methoxy (electron-donating) vs. methylsulfonyl (electron-withdrawing); higher lipophilicity
(S)-3-((1R,3S,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropan-1-amine Triazole substituent at 3-position - 3-Isopropyl-5-methyl-triazolyl
- Phenylpropan-1-amine
367.53 Triazole enhances hydrogen bonding; amine group enables protonation (pH-dependent solubility)

Structural and Electronic Comparisons

  • Methylsulfonyl vs. This may improve binding to polar enzyme active sites but reduce membrane permeability .
  • Trifluoromethylphenyl vs.
  • Cyclopropylidene vs.

Biological Activity

The compound 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one , identified by its CAS number 1704616-44-3, is a complex organic molecule notable for its unique bicyclic structure and specific functional groups. This article explores its biological activity, focusing on pharmacological implications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H21NO3SC_{19}H_{21}NO_3S with a molecular weight of 375.5 g/mol. The compound features a bicyclic azabicyclo[3.2.1]octane core, a methylsulfonyl group, and a trifluoromethyl-substituted phenyl moiety.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in the central nervous system (CNS) and as potential therapeutic agents in various diseases. The biological effects of this compound can be categorized into several key areas:

1. CNS Activity

The bicyclic structure is associated with CNS activity, potentially influencing neurotransmitter systems and exhibiting neuroprotective effects.

2. Antimicrobial Properties

Compounds containing similar functional groups have been shown to possess antimicrobial properties, suggesting potential applications in treating infections.

3. Anti-inflammatory Effects

Research indicates that related compounds may demonstrate anti-inflammatory activities, which could be beneficial in managing conditions characterized by inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methylsulfonyl group enhances solubility and bioavailability, while the trifluoromethyl group may influence receptor binding affinity and selectivity.

Table 1: Comparison of Structural Features and Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundBicyclic structure; methylsulfonyl; trifluoromethylCNS activity, antimicrobial properties
8-Azabicyclo[3.2.1]octan-3-oneBicyclic structure without substituentsCNS activity
Methylsulfonyl derivativesVarious substitutions on sulfonic acidDiverse biological effects

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

Study 1: Neuroprotective Effects

A study demonstrated that compounds with similar bicyclic structures reduced axonal dystrophy in a transgenic mouse model of Alzheimer’s disease, correlating with decreased Aβ peptide levels and plaque deposition . This suggests potential neuroprotective applications for our compound.

Study 2: Antimicrobial Activity

In vitro assays showed that related compounds exhibited significant antimicrobial effects against various bacterial strains, indicating that the presence of the methylsulfonyl group may enhance these properties .

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

  • Methodological Answer : Synthesis involves constructing the 8-azabicyclo[3.2.1]octane scaffold, followed by functionalization with methylsulfonyl and trifluoromethylphenyl groups. Key challenges include:
  • Stereochemical control : Maintaining (1R,5S) configuration during bicyclo[3.2.1]octane formation requires chiral catalysts or enantioselective reactions .
  • Functional group compatibility : Sulfonylation (methylsulfonyl addition) must avoid side reactions with the bicyclic amine. High-purity reagents and inert atmospheres are recommended .
  • Purification : Use HPLC or recrystallization to isolate the product, as impurities from trifluoromethylphenyl coupling can reduce yield .

Q. Table 1: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Bicyclo frameworkPd-catalyzed cyclization, 80°C, 12h65–70
SulfonylationMethanesulfonyl chloride, DCM, 0°C, 2h85
Trifluoromethyl couplingUllmann coupling, CuI, DMF, 100°C, 24h50–60

Q. How is the stereochemistry of the bicyclo[3.2.1]octane core validated?

  • Methodological Answer : Use a combination of:
  • X-ray crystallography : Resolves absolute configuration (e.g., used XRD to confirm azabicyclo stereochemistry) .
  • NMR spectroscopy : NOESY or ROESY experiments detect spatial proximity of protons (e.g., axial vs. equatorial substituents) .
  • Chiral HPLC : Separates enantiomers to confirm enantiopurity .

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer :
  • Mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₈H₂₁F₃NO₃S; calc. 412.12 g/mol) .
  • FT-IR : Identifies sulfonyl (S=O at ~1350 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups .
  • ¹³C NMR : Distinguishes trifluoromethyl (δ ~125 ppm, q, J = 32 Hz) and bicyclic carbons .

Advanced Research Questions

Q. How does the trifluoromethyl group influence receptor binding or metabolic stability?

  • Methodological Answer :
  • Lipophilicity enhancement : The -CF₃ group increases logP, improving membrane permeability (measure via shake-flask or computational methods) .
  • Metabolic resistance : Fluorine reduces oxidative metabolism. Validate using liver microsome assays (e.g., half-life in human hepatocytes) .
  • Binding assays : Compare affinity of -CF₃ vs. -CH₃ analogs via SPR or radioligand displacement .

Q. What strategies optimize the compound’s selectivity for target enzymes vs. off-targets?

  • Methodological Answer :
  • Molecular docking : Model interactions with target (e.g., kinase ATP-binding pocket) and off-targets (e.g., GPCRs). Adjust substituents to sterically block off-target binding .
  • Proteome-wide profiling : Use affinity chromatography or thermal shift assays to identify off-targets .
  • SAR studies : Modify substituents (e.g., replace methylsulfonyl with bulkier groups) and test activity (see Table 2 ) .

Q. Table 2: Substituent Effects on Selectivity

R GroupTarget IC₅₀ (nM)Off-Target IC₅₀ (nM)Selectivity Ratio
-SO₂CH₃ (parent)1020020:1
-SO₂CF₃850062.5:1
-SO₂Ph1530020:1

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be improved for pharmacokinetic studies?

  • Methodological Answer :
  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate data from:
  • Plasma protein binding : Equilibrium dialysis (e.g., 95% bound in human plasma) .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Tissue distribution studies : Use radiolabeled compound (¹⁴C) in rodents to quantify brain/plasma ratios .

Q. What computational methods predict metabolic hotspots?

  • Methodological Answer :
  • Site of metabolism (SOM) prediction : Use Schrödinger’s Xenosite or StarDrop’s WhichP450 to identify labile positions (e.g., methylsulfonyl oxidation) .
  • Density functional theory (DFT) : Calculate activation energies for proposed metabolic pathways (e.g., N-dealkylation of the azabicyclo amine) .

Key Data Contradictions & Resolutions

  • Stereochemical stability : reports epimerization under acidic conditions, while assumes stability. Resolution: Use buffered conditions (pH 7–8) during synthesis to prevent racemization .
  • Biological activity : highlights trifluoromethylphenyl as critical for activity, but suggests triazole derivatives show higher potency. Resolution: Conduct head-to-head assays under standardized conditions .

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